2-Chloro-5-methoxyphenylboronic acid
Overview
Description
2-Chloro-5-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H8BClO3 . It has an average mass of 186.401 Da and a monoisotopic mass of 186.025497 Da .
Chemical Reactions Analysis
Boronic acids, including this compound, are valuable building blocks in organic synthesis. They can undergo various chemical reactions, including functionalizing deboronation of alkyl boronic esters .Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm³, a boiling point of 354.8±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 63.3±3.0 kJ/mol and a flash point of 168.4±30.7 °C .Scientific Research Applications
Fluorescence Quenching Studies
2-Chloro-5-methoxyphenylboronic acid (2CMPBA) and its derivatives have been investigated for their role in fluorescence quenching mechanisms. For instance, the fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid (5CMPBA) has been studied using steady-state fluorescence measurements. These studies provide insights into the quenching mechanisms and parameters like Stern-Volmer constant, quenching rate, and volume constant, suggesting static quenching mechanisms in certain systems (Geethanjali, Nagaraja, & Melavanki, 2015).
Cross-Coupling Reactions
2CMPBA and related compounds play a critical role in cross-coupling reactions. For example, they are used in Suzuki cross-coupling reactions to yield novel heteroarylpyridine derivatives. These reactions are pivotal in synthesizing various organic compounds, including pharmaceuticals (Parry et al., 2002).
Supramolecular Assemblies
In the field of supramolecular chemistry, 2CMPBA derivatives have been utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed due to hydrogen bonds between hetero N-atoms and -B(OH)2, offering insights into molecular interactions and crystal engineering (Pedireddi & Seethalekshmi, 2004).
Pharmaceutical Applications
2CMPBA derivatives are involved in the synthesis of various pharmaceutical compounds. For instance, they are used in the synthesis of new derivatives based on thiophene with potential medicinal applications, including haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).
Molecular Structure Studies
The molecular structure and properties of compounds synthesized using 2CMPBA, such as 2-(2-methoxyphenyl)-1-azaazulene, have been studied. These studies often involve X-ray crystallography and provide valuable insights into intramolecular hydrogen bonding and molecular conformation (Oda et al., 2012).
Food Chemistry
In food chemistry, derivatives of 2CMPBA have been studied for their transformation in various conditions. For example, the heating of alcoholic solutions of trans-5-O-caffeoylquinic acid, a derivative of 2CMPBA, produces a range of compounds, indicating potential applications in food additives and pharmaceuticals (Dawidowicz & Typek, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
2-Chloro-5-methoxyphenylboronic acid is a type of organoboron compound Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with halides or pseudohalides in the presence of a palladium catalyst and a base to form new carbon-carbon bonds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the formation of various biologically active compounds . These compounds can then interact with different biochemical pathways, depending on their structure and properties .
Pharmacokinetics
The properties of boronic acids suggest that they may have good bioavailability due to their ability to form reversible covalent bonds with biological targets .
Result of Action
The products of the suzuki-miyaura cross-coupling reactions involving boronic acids can have various effects, depending on their structure and the biological targets they interact with .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reactions in which it participates can be affected by the nature of the solvent, the temperature, and the pH . Furthermore, the stability of boronic acids can be influenced by factors such as temperature, light, and the presence of oxygen .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-methoxyphenylboronic acid plays a significant role in biochemical reactions, especially in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. One of the primary interactions of this compound is with palladium catalysts in Suzuki-Miyaura coupling reactions. This interaction involves the transmetalation process, where the boronic acid transfers its organic group to the palladium catalyst, enabling the formation of new carbon-carbon bonds . Additionally, this compound can interact with other biomolecules, such as nucleophiles, to form stable complexes that are essential in synthetic organic chemistry .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that boronic acids, in general, can influence cell function by interacting with cellular proteins and enzymes. This compound may affect cell signaling pathways, gene expression, and cellular metabolism by forming complexes with cellular proteins. These interactions can lead to changes in cellular activities, such as enzyme inhibition or activation, which can subsequently impact cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows this compound to interact with biomolecules that contain diol groups, such as sugars and certain proteins. The binding interactions can lead to enzyme inhibition or activation, depending on the nature of the target biomolecule . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effective use in biochemical research. This compound is generally stable under standard laboratory conditions, but its reactivity can change over time, especially when exposed to moisture or extreme pH conditions. Long-term studies have shown that this compound can degrade, leading to a decrease in its efficacy in biochemical reactions . Therefore, it is essential to store this compound in a dry, cool environment to maintain its stability.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have been studied to understand its potential toxicity and therapeutic applications. At low dosages, this compound has been shown to have minimal adverse effects, making it suitable for use in biochemical research. At higher dosages, this compound can exhibit toxic effects, such as organ damage and disruption of metabolic processes . It is crucial to determine the appropriate dosage to minimize toxicity while maximizing its beneficial effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes that catalyze the oxidation or reduction of boronic acids, leading to the formation of different metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in the cell. Understanding these pathways is essential for optimizing the use of this compound in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its effectiveness in biochemical applications. This compound can be transported across cell membranes through passive diffusion or facilitated transport by specific transporters . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s activity and function in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . The localization of this compound can affect its activity and function, as it may interact with different biomolecules in various subcellular environments . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.
Properties
IUPAC Name |
(2-chloro-5-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFXAANPQCJZRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590372 | |
Record name | (2-Chloro-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89694-46-2 | |
Record name | (2-Chloro-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloro-5-methoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.